molecular formula C17H14FN3OS B10758352 10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one

Cat. No.: B10758352
M. Wt: 327.4 g/mol
InChI Key: IEWYEWDDQWYJLU-UHFFFAOYSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules featuring a fused ring system with sulfur (thia) and nitrogen (aza) atoms. Its core structure includes a bicyclic framework (dodeca-1(8),2(6),4,11-tetraen-9-one) modified by a 2-fluorophenylmethyl substituent at position 10 and methyl groups at positions 4 and 7. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that may influence binding interactions and metabolic stability.

Properties

IUPAC Name

10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c1-10-7-14-16(23-10)12-8-19-21(17(22)15(12)20(14)2)9-11-5-3-4-6-13(11)18/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWYEWDDQWYJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C3=C(N2C)C(=O)N(N=C3)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one is a complex organic molecule notable for its unique tricyclic structure and the presence of multiple functional groups, including thiazole and triazine moieties. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological properties and mechanisms of action based on available literature and preliminary studies.

Molecular Characteristics

  • Molecular Formula : C17H14FN3OS
  • Molecular Weight : 327.4 g/mol
  • Structural Features : The compound features a thiazole ring and a triazine moiety, contributing to its potential biological activities.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC17H14FN3OS
Molecular Weight327.4 g/mol
Heavy Atom Count23
Hydrogen Bond Acceptors4

The exact mechanism of action for this compound remains largely uncharacterized; however, it is hypothesized that its structural features may allow it to interact with various biological targets. Potential interactions could include:

  • Enzyme Inhibition : The presence of double bonds and heteroatoms may facilitate binding to active sites on enzymes involved in inflammatory responses or tumor progression.
  • Receptor Modulation : The compound may act as a modulator for receptors implicated in pain and inflammation.

Case Studies

Although specific case studies on this compound are scarce, related compounds have shown promising results in various preclinical models:

  • Anti-inflammatory Effects :
    • A study demonstrated that thiazole derivatives reduced pro-inflammatory cytokines in vitro, suggesting similar potential for the examined compound.
  • Cancer Cell Line Studies :
    • Research on triazine-based compounds indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, warranting further investigation into the targeted pathways.

Future Directions

Given the preliminary findings regarding similar compounds, further research is warranted to elucidate the biological activity of This compound . Potential areas for future research include:

  • In Vivo Studies : Conduct animal studies to assess pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Utilize techniques such as surface plasmon resonance or fluorescence polarization to study binding interactions with target proteins.
  • Structure-Activity Relationship (SAR) Analysis : Investigate how modifications to the molecular structure affect biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following table highlights key structural differences between the target compound and its closest analogs:

Compound Name Substituents/Modifications Key Structural Features Reference ID
10-[(4-Fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,11-tetraen-9-one 4-Fluorophenylmethyl (para-F) Fluorine at para position; similar core but altered electronic/steric profile
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 4-Methoxyphenyl; dithia (two sulfur atoms) Methoxy group increases polarity; additional sulfur atom affects ring strain
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene 4-Chlorophenyl; hexaaza (six nitrogen atoms) Chlorine enhances lipophilicity; higher nitrogen content may improve solubility
10-Chloro-12-[4-(trifluoromethyl)phenyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(12),2(6),8,10-tetraene 4-Trifluoromethylphenyl; chloro substituent Trifluoromethyl group boosts electron-withdrawing effects and lipophilicity
10-Ethyl-12-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraene Thiazolylmethylsulfanyl; ethyl group Thiazole ring introduces hydrogen-bonding potential; sulfanyl enhances reactivity
10-Phenyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one Unsubstituted phenyl; ketone at position 12 Lack of fluorine reduces steric hindrance; ketone may influence redox stability

Substituent Effects on Physicochemical Properties

  • Fluorine Position : The target compound’s 2-fluorophenylmethyl group (ortho-F) may induce steric hindrance compared to the para-F analog . Para-substituted halogens typically allow better π-π stacking in receptor binding, while ortho substitution can hinder rotational freedom.
  • Heterocyclic Modifications : The thiazole ring in introduces nitrogen and sulfur heteroatoms, which may improve solubility and metal-coordination capabilities.
  • Polar Groups : Methoxy (in ) and hydroxyphenyl groups (in ) enhance polarity, favoring aqueous solubility but reducing blood-brain barrier penetration.

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